7-Chloro-3-isopropyl-2-methylquinolin-4-ol
CAS No.:
Cat. No.: VC15947592
Molecular Formula: C13H14ClNO
Molecular Weight: 235.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14ClNO |
|---|---|
| Molecular Weight | 235.71 g/mol |
| IUPAC Name | 7-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C13H14ClNO/c1-7(2)12-8(3)15-11-6-9(14)4-5-10(11)13(12)16/h4-7H,1-3H3,(H,15,16) |
| Standard InChI Key | SUYDJTQZGUVRPF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)C2=C(N1)C=C(C=C2)Cl)C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The quinoline backbone consists of a benzene ring fused to a pyridine ring. Substitutions at positions 2, 3, and 7 modulate electronic and steric properties:
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Chlorine at position 7 enhances electrophilic aromatic substitution reactivity and influences intermolecular interactions .
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Methyl and isopropyl groups at positions 2 and 3 introduce steric bulk, potentially affecting binding to biological targets.
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The 4-keto group participates in hydrogen bonding and serves as a site for further functionalization .
The molecular formula C₁₃H₁₄ClNO₂ (calculated molecular weight: 235.71 g/mol) aligns with the substituent configuration .
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
While explicit protocols for synthesizing 7-chloro-3-isopropyl-2-methylquinolin-4-ol are scarce, analogous quinoline derivatives are typically prepared via:
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Skraup Synthesis: Cyclization of glycerol with substituted anilines under acidic conditions.
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Doebner-Miller Reaction: Condensation of α,β-unsaturated carbonyl compounds with anilines .
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Transition Metal-Catalyzed Coupling: Suzuki-Miyaura reactions to introduce aryl groups.
For this compound, a plausible route involves:
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Chlorination of a preformed quinoline intermediate at position 7.
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Friedel-Crafts alkylation to install the isopropyl group.
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Oxidation or hydroxylation at position 4 to yield the ketone or hydroxyl moiety .
Physicochemical and Hazard Profiles
Stability and Reactivity
The electron-withdrawing chlorine atom deactivates the aromatic ring, reducing susceptibility to electrophilic attack. Conversely, the 4-keto group may undergo nucleophilic addition or reduction to form secondary alcohols or amines .
Table 2: Hazard Mitigation Strategies
Challenges and Future Research
Key gaps include:
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